molecular formula C13H16ClN3O2 B1418756 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride CAS No. 1185470-65-8

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride

Cat. No.: B1418756
CAS No.: 1185470-65-8
M. Wt: 281.74 g/mol
InChI Key: NDVSRKHGSNETCQ-UHFFFAOYSA-N
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Description

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a piperidine ring, and an oxadiazolone moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Scientific Research Applications

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride typically involves multiple steps One common synthetic route starts with the preparation of the piperidine derivative, followed by the formation of the oxadiazolone ring

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Formation of Oxadiazolone Ring: This step often involves the reaction of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazolone ring.

    Introduction of Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Conversion to Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-(piperidin-4-yl)-1,3,4-thiadiazol-2(3H)-one: Similar structure but with a thiadiazole ring instead of an oxadiazolone ring.

    5-Phenyl-3-(piperidin-4-yl)-1,3,4-triazol-2(3H)-one: Contains a triazole ring instead of an oxadiazolone ring.

    5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-thione: Similar structure but with a thione group instead of a carbonyl group.

Uniqueness

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility as a hydrochloride salt further enhances its applicability in various research fields.

Properties

IUPAC Name

5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVSRKHGSNETCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride
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5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride
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5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride
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5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride
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5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride
Reactant of Route 6
5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride

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